1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile
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Overview
Description
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C11H8N2O. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Mode of Action
It is known that the compound belongs to the quinoline class of compounds, which have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antimalarial effects . The specific interactions of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoline derivatives have been found to interfere with various biochemical pathways, including those involved in inflammation and microbial infections
Result of Action
Quinoline derivatives have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antimalarial effects . The specific effects of this compound at the molecular and cellular levels are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives under specific conditions . Another method includes the use of phase-transfer catalysis (PTC) to facilitate the alkylation reactions necessary for the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization and characterization using techniques like NMR and IR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides: These compounds are studied for their potential diuretic effects.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds are valuable in drug research and development.
Uniqueness
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-methyl-2-oxoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-13-10-5-3-2-4-9(10)8(7-12)6-11(13)14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZZVKCOABHZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56062-93-2 |
Source
|
Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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